Androst-5-en-17-one
Description
Androst-5-en-17-one (CAS 1159-68-8) is a steroid derivative with the molecular formula C₁₉H₂₈O₃ (IUPAC name: 3β,16β-dihydroxythis compound). It serves as a key intermediate in steroid biosynthesis and metabolism, particularly as a precursor to dehydroepiandrosterone (DHEA) and its derivatives . Structurally, it features a Δ⁵ double bond (between C5 and C6) and a ketone group at C17, which are critical for its biological activity. This compound is involved in cholesterol transport modulation, endocrine signaling, and has been studied in the context of lysosomal storage disorders (e.g., Niemann-Pick type C) due to its role in intracellular cholesterol trafficking .
Properties
CAS No. |
6830-13-3 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
AFGDPPHTYUQKOF-QAGGRKNESA-N |
SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
androst-5-en-17-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares Androst-5-en-17-one with structurally related steroids, emphasizing substituents, functional groups, and biological relevance:
Pharmacological and Functional Comparisons
Cholesterol Transport Modulation :
Metabolic Stability :
Receptor Interactions :
Research Findings
- U18666A: Reduces LDL-derived cholesterol utilization by >90% in rat intestinal cells, while increasing ubiquinone synthesis, suggesting a compensatory mechanism for sterol depletion .
- DHEA Sulfate : Elevated levels correlate with delayed onset of age-related diseases, highlighting its role in longevity and immune function .
- 5α-Androstane Derivatives : Demonstrated reduced mitotic inhibition compared to Δ⁵ analogs in plant allelopathy studies, emphasizing the importance of double bond positioning .
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